Cas no 66738-55-4 (2-(5-acetylthiophen-2-yl)acetic acid)
2-(5-acetylthiophen-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Acetylthien-2-yl)acetic acid
- 5-Acetyl-2-thiopheneacetic acid
- MFCD09743333
- CS-0239320
- (5-Acetyl-2-thienyl)acetic acid
- EN300-209598
- SCHEMBL1707142
- DTXSID10901079
- AB01323671-02
- DQCRHXGMBKPIEI-UHFFFAOYSA-N
- (5-Acetyl-thiophen-2-yl)-acetic acid
- AKOS005171544
- 2-(5-acetylthiophen-2-yl)acetic acid
- 66738-55-4
- 2-(5-acetylthiophen-2-yl)aceticacid
- NCGC00329624-01
- NoName_135
- STK503316
- (5-acetylthiophen-2-yl)acetic acid
- acetic acid, 2-(5-acetyl-2-thienyl)-
-
- MDL: MFCD09743333
- Inchi: 1S/C8H8O3S/c1-5(9)7-3-2-6(12-7)4-8(10)11/h2-3H,4H2,1H3,(H,10,11)
- InChI Key: DQCRHXGMBKPIEI-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=CC=C1CC(=O)O
Computed Properties
- Exact Mass: 184.01941529g/mol
- Monoisotopic Mass: 184.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 82.6Ų
2-(5-acetylthiophen-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165783-10mg |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165783-50mg |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A165783-100mg |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 100mg |
$ 295.00 | 2022-06-08 | ||
| Enamine | EN300-209598-0.05g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
| Enamine | EN300-209598-0.1g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 0.1g |
$257.0 | 2023-09-16 | |
| Enamine | EN300-209598-0.25g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
| Enamine | EN300-209598-0.5g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
| Enamine | EN300-209598-1.0g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 1g |
$743.0 | 2023-06-07 | |
| Enamine | EN300-209598-2.5g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 2.5g |
$1454.0 | 2023-09-16 | |
| Enamine | EN300-209598-5.0g |
2-(5-acetylthiophen-2-yl)acetic acid |
66738-55-4 | 95% | 5g |
$2152.0 | 2023-06-07 |
2-(5-acetylthiophen-2-yl)acetic acid Suppliers
2-(5-acetylthiophen-2-yl)acetic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 2-(5-acetylthiophen-2-yl)acetic acid
Exploring the Properties and Applications of (5-Acetylthien-2-yl)acetic Acid (CAS No: 66738-55-4)
(5-Acetylthien-2-yl)acetic acid, identified by the CAS registry number 66738-55-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. Recent studies have highlighted its role in modulating biological pathways and its ability to serve as a precursor for synthesizing bioactive molecules.
The molecular structure of (5-Acetylthien-2-yl)acetic acid consists of a thienyl ring substituted with an acetyl group at the 2-position and an acetic acid moiety. This configuration imparts the compound with distinct electronic properties, making it a valuable building block in organic synthesis. Researchers have exploited these properties to develop novel compounds with enhanced bioavailability and selectivity.
Recent advancements in synthetic methodologies have enabled the efficient production of (5-Acetylthien-2-yl)acetic acid. These methods include catalytic cross-coupling reactions and enantioselective syntheses, which have significantly improved the yield and purity of the compound. Such progress has facilitated its use in large-scale applications, including pharmaceutical intermediates and agrochemical formulations.
In the realm of pharmacology, (5-Acetylthien-2-yl)acetic acid has shown promise as a lead compound for developing drugs targeting specific cellular pathways. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Furthermore, its role in modulating ion channels has opened avenues for exploring its utility in treating neurological disorders.
The application of (5-Acetylthien-2-yl)acetic acid extends beyond pharmacology into materials science. Researchers have utilized this compound as a precursor for synthesizing advanced polymers and coatings with tailored properties. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for developing high-performance materials.
From an environmental perspective, recent studies have focused on the biodegradation and toxicity profiles of (5-Acetylthien-2-yl)acetic acid. These investigations aim to ensure that its widespread use does not pose significant risks to ecosystems or human health. Preliminary findings indicate that the compound exhibits low toxicity and is readily biodegradable under aerobic conditions.
In conclusion, (5-Acetylthien-2-yl)acetic acid (CAS No: 66738-55-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic techniques, position it as a key player in future innovations within organic chemistry and related fields.
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